An In-depth Technical Guide to 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: Synthesis, Physicochemical Properties, and Therapeutic Potential
An In-depth Technical Guide to 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: Synthesis, Physicochemical Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of the novel heterocyclic compound, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol. As a molecule integrating the privileged quinolin-4-ol scaffold with a substituted thiazole moiety, it represents a compound of significant interest for drug discovery, particularly in oncology and infectious diseases. This document outlines a plausible synthetic route, predicted physicochemical characteristics, anticipated spectroscopic data, and a hypothesized mechanism of action supported by a detailed experimental protocol for its biological evaluation.
Introduction
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. Specifically, the quinolin-4-one/quinolin-4-ol tautomeric system is a privileged scaffold known for its favorable physicochemical and pharmacokinetic profiles, as well as its capacity for diverse functionalization[3]. These attributes have made quinolin-4-ones promising candidates for the development of new anticancer agents[3].
The incorporation of a thiazole ring, another important pharmacophore, is anticipated to modulate the biological activity of the parent quinoline scaffold. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects[4]. The specific substitution pattern of the title compound, featuring a chlorine atom at the 8-position, a methoxy group at the 7-position, and an isopropylthiazole group at the 2-position, is designed to optimize target engagement and drug-like properties. This guide serves as a foundational document for researchers investigating this and structurally related compounds.
Predicted Physicochemical Properties
Given that 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is a novel compound, experimental data on its physicochemical properties are not available in the public domain. However, based on its structure, we can predict several key parameters essential for drug development.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₅ClN₂O₂S |
| Molecular Weight | 349.82 g/mol |
| IUPAC Name | 8-chloro-2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxyquinolin-4-ol |
| Topological Polar Surface Area (TPSA) | 89.8 Ų |
| logP (octanol/water) | ~3.5 - 4.5 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (N in quinoline, N and S in thiazole, O in methoxy) |
| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. The keto-form is often favored in the solid state and in polar solvents[5]. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol can be envisioned through a multi-step process that combines established named reactions for the construction of the quinolin-4-ol and thiazole rings. The proposed route is outlined below.
Synthesis of the Quinolin-4-ol Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from an appropriately substituted aniline and a malonic ester derivative[6][7].
Step 1: Synthesis of 8-chloro-7-methoxyquinolin-4-ol. This involves the condensation of 2-chloro-3-methoxyaniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization. The resulting ester is then hydrolyzed and decarboxylated to yield the quinolin-4-ol core.
Synthesis of the Thiazole Moiety and Coupling
The 4-isopropylthiazole moiety can be introduced at the 2-position of the quinoline ring. A common method for this involves the conversion of the 2-position of the quinoline to a suitable precursor for coupling or direct construction of the thiazole ring. A plausible approach involves the following steps:
Step 2: Chlorination of the 2-position. The quinolin-4-ol can be converted to a 2,4-dichloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Step 3: Synthesis of 4-isopropyl-2-thiocarboxamidothiazole. This can be prepared via a Hantzsch-type thiazole synthesis from a suitable thioamide and an α-haloketone[8][9].
Step 4: Coupling of the Thiazole and Quinoline Moieties. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to link the 2-position of the quinoline with the 2-position of the thiazole.
Step 5: Selective Dechlorination and Hydrolysis. The 4-chloro group can be selectively hydrolyzed back to the 4-hydroxy group under controlled conditions.
Proposed Experimental Workflow
Caption: Proposed synthetic workflow for 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol.
Anticipated Spectroscopic Data
The structural elucidation of the title compound would rely on a combination of spectroscopic techniques. Based on its proposed structure, the following key signals can be anticipated:
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¹H NMR (in DMSO-d₆):
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A singlet for the C5-H of the quinoline ring.
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A singlet for the C6-H of the quinoline ring.
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A singlet for the methoxy protons (~3.9-4.1 ppm).
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A septet and a doublet for the isopropyl group on the thiazole ring.
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A singlet for the C5-H of the thiazole ring.
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A broad singlet for the hydroxyl proton at C4 (concentration-dependent).
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¹³C NMR (in DMSO-d₆):
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Signals corresponding to the nine carbons of the quinoline ring system.
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Signals for the three carbons of the thiazole ring.
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Signals for the isopropyl group carbons.
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A signal for the methoxy carbon.
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The C4 carbon of the quinoline would be significantly deshielded due to the hydroxyl group.
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-
Mass Spectrometry (ESI-MS):
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A prominent molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments[10].
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Hypothesized Biological Activity and Mechanism of Action
The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery[1]. Many quinoline-based compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The structural features of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol suggest it may function as a tyrosine kinase inhibitor (TKI) .
Potential Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
A plausible mechanism of action is the inhibition of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overactive in various cancers. Inhibition of these receptors can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of an RTK signaling pathway by the title compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesized activity as a kinase inhibitor, a robust in vitro assay is required. The following protocol describes a general method for assessing the inhibitory potential of the compound against a selected tyrosine kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol against a specific tyrosine kinase (e.g., EGFR).
Materials:
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Recombinant human tyrosine kinase (e.g., EGFR)
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Kinase substrate (e.g., a synthetic peptide)
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ATP (Adenosine triphosphate)
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol (test compound)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
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DMSO (for dissolving compounds)
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96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the kinase substrate, and the diluted test compound or control.
-
Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.
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ATP Addition: Start the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
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Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP generated into a luminescent signal.
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Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is a novel heterocyclic compound with significant potential for applications in drug discovery. Its hybrid structure, combining the privileged quinolin-4-ol scaffold with a substituted thiazole, suggests a range of possible biological activities, with a particular promise as a kinase inhibitor for anticancer therapy. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental studies are warranted to validate the predicted properties and explore the full therapeutic potential of this promising molecule.
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